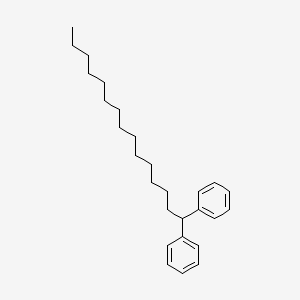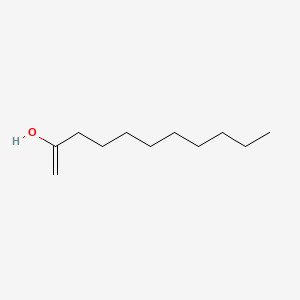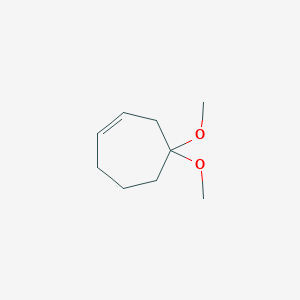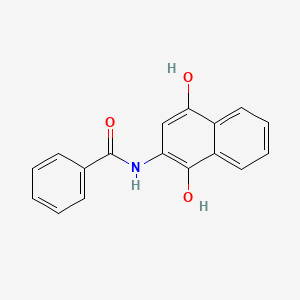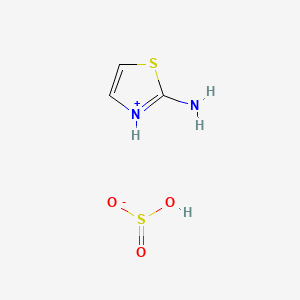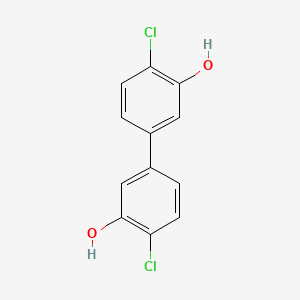
(1,1'-Biphenyl)-3,3'-diol, 4,4'-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 3,3’ positions and two chlorine atoms are attached to the 4,4’ positions of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to hydroxylation using a strong base like sodium hydroxide in the presence of an oxidizing agent such as hydrogen peroxide to introduce the hydroxyl groups at the 3,3’ positions.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding biphenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of biphenylquinones.
Reduction: Formation of biphenyl derivatives without chlorine atoms.
Substitution: Formation of biphenyl derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through these molecular interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(1,1’-Biphenyl)-4,4’-diol: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
(1,1’-Biphenyl)-3,3’-diol: Lacks the chlorine atoms at the 4,4’ positions, affecting its chemical behavior.
4,4’-Dichlorobiphenyl: Lacks the hydroxyl groups, leading to different applications and reactivity.
Uniqueness
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
53905-37-6 |
|---|---|
分子式 |
C12H8Cl2O2 |
分子量 |
255.09 g/mol |
IUPAC 名称 |
2-chloro-5-(4-chloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H |
InChI 键 |
HCMZQOFFKKISQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


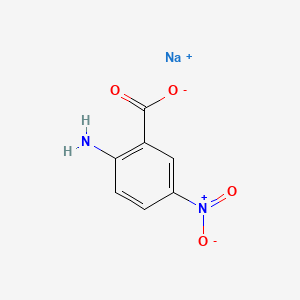
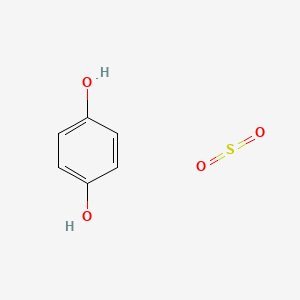
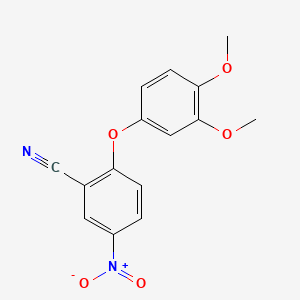

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

